![molecular formula C14H17ClN4O3S B8068653 Eniporide hydrochloride](/img/structure/B8068653.png)
Eniporide hydrochloride
Overview
Description
Eniporide hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O3S and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Eniporide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eniporide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardioprotective Effects in Acute Myocardial Infarction : Eniporide has been evaluated for reducing infarct size and improving clinical outcomes in patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy. However, the results have shown mixed outcomes. While some initial studies indicated a potential reduction in infarct size, especially in patients reperfused late (>4 hours), overall, eniporide did not demonstrate a significant impact on clinical outcomes like death, cardiogenic shock, heart failure, or life-threatening arrhythmias (Zeymer et al., 2001).
Pharmacokinetics in Healthy Subjects and Patients with AMI : Studies on the pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction have been conducted. These studies helped in understanding the drug's clearance, volume of distribution, and the minimal impact of age and creatinine clearance on its pharmacokinetics, indicating that dosage adjustments may not be necessary in the patient population (Bhattaram et al., 2005).
Pharmacodynamics and Biomarker Evaluation : The pharmacodynamics of eniporide, including its effects on platelet swelling as a biomarker for pharmacodynamic activity, have been investigated. This research has shown that eniporide exhibits predictable linear pharmacokinetics in the investigated dose range and that platelet-swelling time can be a reproducible biomarker for its activity (Kovar et al., 2001).
Comparative Studies with Other NHE Inhibitors : Eniporide has been compared with other NHE inhibitors like cariporide in terms of efficacy and selectivity. Such comparative studies are crucial for understanding the specific roles and potential advantages of different NHE inhibitors in cardiac therapeutic applications (Marala et al., 2002).
properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLKKCAKGABAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eniporide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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